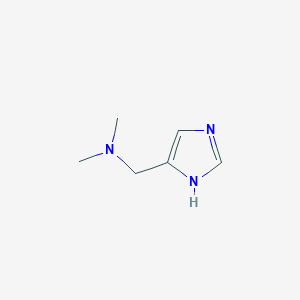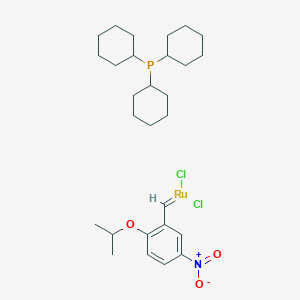![molecular formula C42H48NO2PS B6297238 [S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95% CAS No. 2162939-91-3](/img/structure/B6297238.png)
[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. The presence of the term “S®” and “1R” suggests that it has chiral centers, which means it can exist in different enantiomeric forms . The “adamantan-1-yl” part refers to a substituent derived from adamantane, a type of hydrocarbon with a unique, rigid three-dimensional structure. The “diphenylphosphanyl” and “xanthen-4-yl” parts suggest the presence of a phosphorus atom bonded to two phenyl groups and a xanthene moiety, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane moiety would provide a three-dimensional, cage-like structure, while the diphenylphosphanyl and xanthen-4-yl groups would add additional complexity .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can include things like melting point, boiling point, solubility, color, density, and reactivity . Without specific data, these properties can’t be accurately predicted for this compound.Aplicaciones Científicas De Investigación
Neuroprotective Agents
Adamantane derivatives have been synthesized with the aim of developing novel fluorescent ligands for neurological assay development. These compounds, including N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and others, have demonstrated multifunctional neuroprotective activity. They inhibit N-methyl-d-aspartate (NMDA) receptors/ion channels, calcium channels, and nitric oxide synthase, and exhibit significant free radical scavenging potential. Their bioavailability and blood-brain barrier permeability suggest potential application in neuroprotection (Joubert et al., 2011).
Synthesis of Novel Molecular Hybrids
Adamantane derivatives have been utilized in the synthesis of novel molecular hybrids, such as tetrahydropyrimidine carboxylates, which have been structurally confirmed by X-ray crystallography. These hybrids show potential for further biological applications due to their unique structural features (Kalita et al., 2016).
Adamantylation of Compounds
The adamantylation process, involving the introduction of adamantane derivatives into other molecules, has been explored for adenine and related compounds. This process highlights the chemical versatility of adamantane derivatives in synthesizing structurally diverse compounds with potential biological activities (Kovalev et al., 2021).
Polymer Chemistry
Adamantane-containing polyamide-imides (PAIs) were synthesized, demonstrating the utility of adamantane derivatives in the development of new materials. These PAIs exhibit high thermal stability and mechanical strength, indicating their potential for advanced material applications (Liaw & Liaw, 2001).
Mecanismo De Acción
Target of Action
It’s known that the compound’s guanidine functional groups can chelate with cu^2+ ions , which suggests that it may interact with enzymes or proteins that require copper for their function.
Mode of Action
The mode of action of MFCD32857507 involves its guanidine functional groups chelating with Cu^2+ ions . This interaction could potentially inhibit the activity of copper-dependent enzymes, leading to a decrease in antioxidant capacity and ultimately inducing cell apoptosis .
Result of Action
The result of MFCD32857507’s action is a decrease in antioxidant capacity, which can lead to the induction of cell apoptosis
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJQEEHFBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)



![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)




